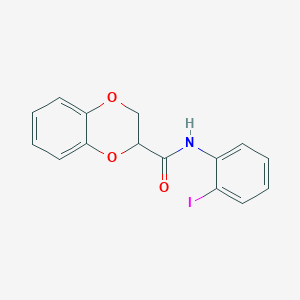

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a benzodioxine-derived carboxamide featuring a 2-iodophenyl substituent. For example, describes the synthesis of related piperazine derivatives using ethyl-2,3-dihydro-1,4-benzodioxin-2-carboxylate as a precursor, suggesting similar methodologies might apply .

Properties

IUPAC Name |

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12INO3/c16-10-5-1-2-6-11(10)17-15(18)14-9-19-12-7-3-4-8-13(12)20-14/h1-8,14H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPTYIUQLAIRFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the reaction of 2-iodoaniline with a suitable benzodioxine derivative. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The benzodioxine carboxamide scaffold is versatile, with modifications to the aryl group significantly altering physicochemical and pharmacological profiles. Key analogues include:

Key Observations:

- This contrasts with the electron-withdrawing nitro group in and the lipophilic trifluoromethyl group in .

- The target compound’s iodine substituent could modulate enzyme interaction but requires empirical validation .

- Synthetic Flexibility: highlights the use of Se–I exchange reactions to generate selenium-containing heterocycles, indicating the benzodioxine core’s adaptability for diverse functionalization .

Pharmacological and Therapeutic Potential

- Antihypertensive Applications: identifies N-(2,3-dihydro-1,4-benzodioxin-2-yl carbonyl) piperazine as an intermediate in synthesizing Doxazosin, a clinically used α1-adrenergic blocker. This suggests that carboxamide derivatives of benzodioxine may share similar receptor-targeting capabilities .

- Antibacterial and Anti-inflammatory Activity: and describe benzodioxine sulfonamides and biphenyl derivatives with antibacterial (against E. coli, S. aureus) and dual 5-lipoxygenase/mPGES-1 inhibitory activity, respectively.

- Scaffold Hopping in Drug Design: demonstrates that benzodioxine-based scaffolds like [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol are prioritized in machine learning models for PD-1/PD-L1 inhibition, highlighting their relevance in immunomodulation .

Biological Activity

N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its chemical structure as follows:

- Molecular Formula : C_{10}H_{8}INO_{3}

- Molecular Weight : 295.08 g/mol

- CAS Number : 493-09-4

This structure includes a benzodioxine core, which is known for its versatility in drug design and biological activity.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Enzyme Inhibition :

- Anticancer Activity :

- Antidiabetic Effects :

Biological Activity Data Table

Case Study 1: Anticancer Efficacy

A study focused on the anticancer properties of benzodioxole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines while maintaining safety profiles for normal cells . This indicates the potential for developing targeted cancer therapies based on this scaffold.

Case Study 2: Antidiabetic Properties

Another investigation assessed the antidiabetic effects of related compounds in diabetic mice models. The results indicated that treatment led to substantial decreases in blood glucose levels without notable adverse effects on body weight or general health markers . This highlights the therapeutic potential of these compounds in managing diabetes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(2-iodophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide?

- Methodology : The synthesis typically involves coupling 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid derivatives with substituted anilines. For example, a similar benzodioxin carboxamide was synthesized via nucleophilic substitution under alkaline conditions (pH 8–10) using sodium carbonate and acyl chloride intermediates . Key steps include:

- Amine activation : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with acyl chlorides or bromoacetyl derivatives in aqueous Na₂CO₃.

- Purification : Column chromatography or recrystallization to isolate the product.

- Example protocol :

| Step | Reagent/Condition | Time | Yield |

|---|---|---|---|

| 1 | 2-iodophenylamine, DCM, EDCI | 12h | ~60% |

| 2 | Na₂CO₃ (pH 9–10), RT | 4h | 85% purity |

Q. Which analytical techniques are recommended for characterizing this compound?

- Structural confirmation : Use ¹H/¹³C NMR to verify the benzodioxin ring and carboxamide linkage. IR spectroscopy can confirm carbonyl (C=O, ~1650 cm⁻¹) and NH stretches .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular weight validation .

Q. How is the compound’s solubility and stability optimized for in vitro assays?

- Solubility : Test in DMSO (common stock solvent) followed by dilution in PBS or cell culture media. For poor solubility, use surfactants (e.g., Tween-80) or cyclodextrins .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) with LC-MS monitoring to detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of benzodioxine carboxamides?

- Methodology :

- Substituent variation : Compare analogs with halogens (e.g., -I vs. -Br), electron-withdrawing groups, or heterocyclic rings at the phenyl or benzodioxin moieties .

- Bioactivity correlation : Use enzymatic assays (e.g., α-glucosidase inhibition ) or receptor-binding studies to link structural features to activity.

- Example SAR table :

| Substituent (R) | IC₅₀ (α-glucosidase) | Notes |

|---|---|---|

| 2-Iodophenyl | 12.5 µM | High potency |

| 4-Fluorophenyl | 45.0 µM | Reduced activity |

| 3-Methoxyphenyl | 28.3 µM | Moderate potency |

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Assay standardization : Validate protocols using positive controls (e.g., acarbose for α-glucosidase assays) and replicate experiments (n ≥ 3) to ensure reproducibility .

- Data normalization : Account for variations in cell lines (e.g., HepG2 vs. Caco-2) or enzyme sources (recombinant vs. tissue-extracted) .

- Meta-analysis : Apply statistical tools (ANOVA, Tukey’s test) to compare datasets and identify outliers .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like glycosylceramide synthase (e.g., PDB ID: 5Z3H) .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (benzodioxin oxygen) and hydrophobic regions (iodophenyl group) for target engagement .

Q. What approaches improve pharmacokinetic properties such as bioavailability and metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.